1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine
Description
1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine is a fluorinated piperidine derivative featuring a bromothiophene substituent. The compound’s structure combines a 4,4-difluoropiperidine core with a 5-bromothiophen-2-ylmethyl group, which confers distinct electronic and steric properties. Fluorine atoms at the 4,4-positions of the piperidine ring enhance metabolic stability and modulate lipophilicity, while the bromothiophene moiety may influence binding interactions in pharmacological or material science applications .
Synthetically, this compound is prepared via reductive amination, as demonstrated in analogous procedures for related 4,4-difluoropiperidine derivatives. For example, aldehyde intermediates react with 4,4-difluoropiperidine in the presence of sodium triacetoxyborohydride (STAB) and dichloromethane (DCM), followed by purification via flash chromatography and crystallization .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-4,4-difluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NS/c11-9-2-1-8(15-9)7-14-5-3-10(12,13)4-6-14/h1-2H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLITALCICBSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)CC2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine typically involves multiple steps, starting with the bromination of thiophene derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of probes for biological imaging and sensing.
Mechanism of Action
The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
(a) 1-Benzyl-4,4-difluoropiperidine
- Structure : Substitutes the bromothiophene group with a benzyl moiety.
- The benzyl group also increases molecular weight (MW: 225.26) compared to the bromothiophene derivative (MW: 294.17).
- Applications : Used as a precursor in neuropharmacological agents targeting G-protein-coupled receptors (GPCRs) .
(b) 4,4-Difluoropiperidine Hydrochloride
- Structure : Lacks the thiophene substituent; exists as a hydrochloride salt.
- Properties : Lower lipophilicity (LogP: ~1.2) due to the absence of the bromothiophene group. Melting point: ~172°C, higher than many neutral derivatives due to ionic character .
- Applications : Intermediate in synthesizing OX1R-selective antagonists .
(c) 3,3-Difluoropiperidine Hydrochloride
- Structure : Fluorine atoms at the 3,3-positions instead of 4,4-.
- Properties : Altered ring puckering dynamics due to fluorine placement, as quantified by Cremer-Pople parameters . Melting point: ~240°C, reflecting stronger crystal packing .
Functional Analogues with Bromothiophene Moieties
(a) 4,4′-Bis(5-bromothiophen-2-yl)-6,6′-dimethyl-2,2′-bipyridine
(b) 2-(4,4-Difluoropiperidin-1-yl)ethan-1-ol
- Structure : Replaces the bromothiophenemethyl group with a hydroxyethyl chain.
- Properties : Higher polarity (LogP: ~0.5) improves aqueous solubility but reduces membrane permeability .
Pharmacological and Physicochemical Comparisons
Pharmacological Selectivity
The 4,4-difluoropiperidine scaffold is critical in OX1R (orexin receptor 1) antagonists. For instance, compound 47 (featuring a 4,4-difluoropiperidine core) exhibits >625-fold selectivity for OX1R over OX2R in rats, attributed to the fluorine-induced conformational rigidity and optimal steric bulk .
NMR and Conformational Analysis
The 4,4-difluoropiperidine moiety exhibits characteristic $^{19}\text{F}$ NMR signals (e.g., $^1J{CF} = 242 \, \text{Hz}$, $^2J{CF} = 24.0 \, \text{Hz}$) due to geminal fluorine coupling. These values are consistent across derivatives, enabling structural validation . Ring puckering analysis using Cremer-Pople coordinates reveals that fluorination at 4,4-positions stabilizes a chair conformation, reducing pseudorotation compared to non-fluorinated piperidines .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Similar Compounds by CAS Registry
| CAS Number | Compound Name | Structural Similarity |
|---|---|---|
| 144230-52-4 | 4,4-Difluoropiperidine hydrochloride | 0.95 |
| 496807-97-7 | 3,3-Difluoropiperidine hydrochloride | 0.88 |
| 1864979-29-2 | 1-(Azetidin-3-yl)-4,4-difluoropiperidine hydrochloride | 0.91 |
Biological Activity
Overview
1-[(5-Bromothiophen-2-yl)methyl]-4,4-difluoropiperidine is a heterocyclic compound characterized by a piperidine ring with a bromothiophene substituent and two fluorine atoms. This compound has garnered attention for its potential biological applications, particularly in medicinal chemistry and as a building block in organic synthesis.
- IUPAC Name: this compound
- Molecular Formula: C10H12BrF2N
- Molecular Weight: 265.11 g/mol
- CAS Number: 2006559-46-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromothiophene moiety enhances its affinity for certain biological targets, potentially modulating their activity. The specific pathways and interactions can vary based on the biological system being studied.
Biological Activity
Research indicates that this compound may exhibit a range of biological activities:
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cell signaling pathways.
- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against various bacterial strains.
- Neuroprotective Effects: There is evidence to suggest that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
Case Studies
A few studies highlight the biological activity of this compound:
- Study on Antitumor Activity: A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor effects of several derivatives of this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as an anticancer agent .
- Antimicrobial Evaluation: Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(5-Bromothiophen-2-ylmethyl)-4-methylpiperazine | Structure | Moderate antitumor activity |
| 4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine | Structure | Stronger antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
